molecular formula C18H39NO2 B1244460 Enigmol

Enigmol

Cat. No. B1244460
M. Wt: 301.5 g/mol
InChI Key: CILLLUONWCSDCK-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enigmol is an amino alcohol.
Enigmol is a natural product found in Averrhoa bilimbi with data available.

Scientific Research Applications

Anticancer Activity in Prostate Cancer

Enigmol, a synthetic 1-deoxysphingoid base analogue, has shown promising activity against prostate cancer. A study highlighted its effective inhibition of prostate cancer cell lines and tumor growth in mouse models. The research detailed the pharmacologic roles of stereochemistry and N-methylation in Enigmol's structure, revealing that most diastereomers of Enigmol exhibited potent oncolytic activity (Garnier-Amblard et al., 2011).

Role in Autophagy and Cancer Treatment

Enigmol's role in macroautophagy, a process important in cancer therapy, was explored in another study. This research demonstrated that Enigmol induced a dose-dependent accumulation of autophagosomes in prostate cancer cells, suggesting its effectiveness in cancer treatment through autophagy mechanisms (Mays et al., 2015).

Enhanced Pharmacokinetic and Anti-Tumor Properties

A study investigated the creation of fluorinated Enigmol analogs to enhance its in vivo efficacy. These analogs achieved higher plasma and tissue levels than Enigmol and showed significant antitumor activity, outperforming the original compound in prostate cancer mouse models (Miller et al., 2016).

Efficacy Against Intestinal and Prostate Cancer

Enigmol was studied for its potential efficacy against multiple cancer types, including intestinal and prostate cancer. This sphingoid base analogue was more cytotoxic than natural sphingoid bases and exhibited antitumor efficacy in animal models, suggesting its potential as a broad-spectrum anticancer agent (Symolon et al., 2011).

Synthetic Strategies Overview

An overview of synthetic approaches for Enigmol and its analogs was provided, emphasizing its unique structural properties and potential as a therapeutic agent for various cancer types (Kaur & Singh, 2022).

Enigmol Synthesis Efficiency

Another study focused on the efficient asymmetric synthesis of Enigmol, crucial for its production and subsequent application in therapeutic contexts (Bushnev et al., 2010).

properties

Product Name

Enigmol

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

IUPAC Name

(2S,3S,5S)-2-aminooctadecane-3,5-diol

InChI

InChI=1S/C18H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)15-18(21)16(2)19/h16-18,20-21H,3-15,19H2,1-2H3/t16-,17-,18-/m0/s1

InChI Key

CILLLUONWCSDCK-BZSNNMDCSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](C[C@@H]([C@H](C)N)O)O

Canonical SMILES

CCCCCCCCCCCCCC(CC(C(C)N)O)O

synonyms

2-amino-3,5-dihydroxyoctadecane
enigmol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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